molecular formula C20H25N3O3S B6140716 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B6140716
M. Wt: 387.5 g/mol
InChI Key: MMLIDJKODCVNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule inhibitor that targets the protein kinase C (PKC) family. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide targets the PKC family of proteins, which are involved in the regulation of various cellular processes. Specifically, it inhibits the activity of PKCα, PKCβ, and PKCε isoforms, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. In preclinical models of neurological disorders, it has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is its specificity for PKC isoforms, which reduces the likelihood of off-target effects. However, its potency may vary depending on the cell type and experimental conditions. Additionally, its solubility and stability may limit its use in certain experimental settings.

Future Directions

1. Investigating the potential of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
2. Developing more potent and selective PKC inhibitors based on the structure of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide.
3. Studying the effects of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide on PKC isoforms in different cell types and tissues.
4. Exploring the combination of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide with other therapeutic agents to enhance its efficacy.
5. Investigating the potential of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide as a diagnostic tool for PKC-related diseases.

Synthesis Methods

The synthesis of 1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(4-methylbenzylsulfonyl)piperidine with 2-pyridinemethanamine, followed by the addition of 4-piperidinecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. It has also shown potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and stroke.

properties

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-5-7-17(8-6-16)15-27(25,26)23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLIDJKODCVNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methylbenzyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

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